molecular formula C28H30N2O7 B12153020 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-1-(3-m orpholin-4-ylpropyl)-3-pyrrolin-2-one

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-1-(3-m orpholin-4-ylpropyl)-3-pyrrolin-2-one

Cat. No.: B12153020
M. Wt: 506.5 g/mol
InChI Key: XDINNLJSRYIACI-UHFFFAOYSA-N
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Description

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrolin-2-one structure, followed by the introduction of the methoxybenzo[d]furan and methoxyphenyl groups. The morpholin-4-ylpropyl group is then added through a series of substitution reactions. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as crystallization, distillation, and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The methoxy and morpholin-4-ylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methoxybenzaldehyde
  • 3-Hydroxy-4-methoxybenzoic acid
  • 3-Hydroxy-4-methoxyphenylacetic acid

Uniqueness

Compared to similar compounds, 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential as a versatile chemical entity.

Properties

Molecular Formula

C28H30N2O7

Molecular Weight

506.5 g/mol

IUPAC Name

4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C28H30N2O7/c1-34-20-9-7-18(8-10-20)24-23(25(31)22-17-19-5-3-6-21(35-2)27(19)37-22)26(32)28(33)30(24)12-4-11-29-13-15-36-16-14-29/h3,5-10,17,24,32H,4,11-16H2,1-2H3

InChI Key

XDINNLJSRYIACI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC5=C(O4)C(=CC=C5)OC

Origin of Product

United States

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